molecular formula C9H8N2O B6149674 3-aminoquinolin-4-ol CAS No. 99512-72-8

3-aminoquinolin-4-ol

Cat. No. B6149674
CAS RN: 99512-72-8
M. Wt: 160.2
InChI Key:
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Description

3-Aminoquinolin-4-ol is a compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 3-aminoquinolin-4-ol and its derivatives has been a subject of interest in recent years . For instance, 2-aminoquinolin-4(1H)-one was reacted with various primary/secondary amines and paraformaldehyde under Mannich reaction conditions . In the case of secondary amines, the reaction yielded expected Mannich products .


Molecular Structure Analysis

The InChI code for 3-aminoquinolin-4-ol is 1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6 (8)9 (7)12/h1-5H,10H2, (H,11,12) . The InChI key is NIQNIQVCPKCNQS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-aminoquinolin-4-ol are complex and varied. For example, 2-aminoquinolin-4(1H)-one was reacted with various primary/secondary amines and paraformaldehyde under Mannich reaction conditions . In the case of secondary amines, the reaction yielded expected Mannich products .


Physical And Chemical Properties Analysis

3-Aminoquinolin-4-ol is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 160.18 .

Scientific Research Applications

Synthetic Methodologies

  • Palladium catalysis provides a mild and convenient alternative to traditional SNAr methodology for assembling 4-aminoquinolines, important scaffolds in medicinal chemistry. This method facilitates the formation of the C-N bond, highlighting the synthetic versatility of aminoquinolines (Brandon J. Margolis et al., 2007).
  • Microwave-assisted SNAr reactions offer a practical route to antimalarial agents, demonstrating a rapid, clean, and scalable approach to synthesizing 4-aminoquinolines with high yields and purities, eliminating the need for complex purification procedures (S. Melato et al., 2007).

Pharmacological Activities

  • 4-Aminoquinolines, including compounds related to 3-aminoquinolin-4-ol, play a crucial role as chemotherapeutic antimalarial agents, with ongoing research focusing on their mechanism of action, structure-activity relationships, and efficacy against resistant strains of Plasmodium falciparum (P. O’Neill et al., 2006).
  • Aminoquinoline derivatives have been investigated for their anticancer activities, with some compounds showing strong antiproliferative effects, underscoring the therapeutic potential of these molecules in cancer treatment (Nancy Talaat et al., 2022).

Analytical Applications

  • 3-Aminoquinoline, along with α-cyano-4-hydroxycinnamic acid, serves as a liquid matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, showcasing novel aspects for on-target separation of analytes. This application highlights the utility of 3-aminoquinoline in improving sensitivity and throughput in mass spectrometry analyses (Sadanori Sekiya et al., 2012).
  • The compound also acts as a turn-on fluorescent probe for preferential solvation studies in binary solvent mixtures, offering insights into solvent dynamics and interactions, which are crucial for understanding solvation processes in mixed solvent systems (Sharmistha Das et al., 2022).

Safety And Hazards

The safety information for 3-aminoquinolin-4-ol includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

Quinoline and its derivatives, including 3-aminoquinolin-4-ol, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous molecules based on these compounds being used to develop potent lead compounds with good efficacy and low toxicity . Future research will likely continue to explore the synthesis and potential applications of these compounds .

properties

CAS RN

99512-72-8

Product Name

3-aminoquinolin-4-ol

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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